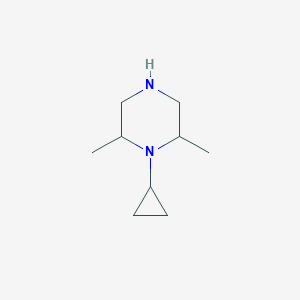

1-Cyclopropyl-2,6-dimethylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopropyl-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-7-5-10-6-8(2)11(7)9-3-4-9/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXULSVFOEQUSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropyl 2,6 Dimethylpiperazine and Its Precursors

Stereoselective and Regioselective Synthetic Routes

The precise three-dimensional structure of 1-cyclopropyl-2,6-dimethylpiperazine is critical, necessitating synthetic routes that can selectively produce the desired isomer. The relationship between the two methyl groups at the C2 and C6 positions (either cis or trans) is a key stereochemical challenge that must be addressed.

Direct N-Alkylation and Cyclopropyl (B3062369) Group Introduction Strategies

One of the most straightforward methods to synthesize the target compound is by introducing the cyclopropyl group onto the nitrogen atom of a pre-existing 2,6-dimethylpiperazine (B42777) molecule. This is typically achieved through N-alkylation or reductive amination.

N-Alkylation: This classic method involves reacting 2,6-dimethylpiperazine with a cyclopropyl-containing electrophile, such as a cyclopropyl halide (e.g., bromocyclopropane) or a cyclopropyl sulfonate. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the piperazine (B1678402) attacks the electrophilic carbon of the cyclopropyl reagent. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

Reductive Amination: A highly efficient alternative is the reductive amination reaction between 2,6-dimethylpiperazine and cyclopropanecarboxaldehyde (B31225). In this two-step, one-pot process, the amine and aldehyde first condense to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the final N-cyclopropyl product. This method is often preferred due to its mild conditions and high chemoselectivity. organic-chemistry.org

Another advanced strategy for introducing the cyclopropyl group involves cobalt-catalyzed cross-coupling reactions. This method can couple cyclopropyl Grignard reagents with alkyl halides, providing a modern tool for creating carbon-cyclopropyl bonds under specific conditions. acs.org

| Method | Reagents | Key Features |

| Direct N-Alkylation | 2,6-dimethylpiperazine, Cyclopropyl halide/sulfonate, Base | Classic nucleophilic substitution. |

| Reductive Amination | 2,6-dimethylpiperazine, Cyclopropanecarboxaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Mild conditions, high efficiency, forms an iminium intermediate. organic-chemistry.org |

| Cross-Coupling | Alkyl halide precursor, Cyclopropyl Grignard reagent, Cobalt catalyst | Modern catalytic method for strained ring introduction. acs.org |

Formation of the Piperazine Ring System with Pre-existing Substituents

An alternative to modifying a pre-formed piperazine is to construct the ring from acyclic precursors that already contain the required methyl groups. This de novo synthesis allows for greater control over the final structure.

One common strategy involves the cyclization of a suitably substituted diamine. For instance, a precursor like 1,2-diaminopropane (B80664) can be reacted under specific conditions to form the piperazine skeleton. google.com A more direct precursor would be a molecule containing two amino groups separated by an ethylene (B1197577) bridge, with methyl groups at the appropriate positions.

Catalytic reductive cyclization of dioximes is another powerful method. This approach starts with the double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine. This intermediate then undergoes a catalytic reductive cyclization using catalysts like Palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) under a hydrogen atmosphere to form the piperazine ring. nih.govresearchgate.net This method is particularly useful for building the piperazine core onto existing molecular scaffolds. nih.govresearchgate.net

| Precursor Type | Catalyst/Conditions | Description |

| Substituted Diamine | Hydrogenation Catalyst | Cyclization of an open-chain diamine containing the 2,6-dimethyl pattern. google.com |

| Diisopropanolamine (B56660) | Ammonia (B1221849), Hydrogen, Catalyst (e.g., Nickel) | Reaction of a di-alcohol amine to form the piperazine ring. google.comgoogle.com |

| Dioxime Intermediate | Pd/C or Ra-Ni, H₂ | Reductive cyclization of a dioxime formed from a primary amine and nitrosoalkenes. nih.govresearchgate.net |

Approaches to Introduce 2,6-Dimethyl Stereochemistry

Controlling the stereochemistry of the two methyl groups at positions C2 and C6 is arguably the most critical aspect of the synthesis. The cis-isomer, where both methyl groups are on the same face of the piperazine ring, is often the desired product in pharmaceutical applications.

A robust method for achieving the cis-2,6-dimethyl stereochemistry involves the catalytic hydrogenation of 2,6-dimethylpyrazine. The reduction of the aromatic pyrazine (B50134) ring typically proceeds with high cis-selectivity.

Another effective industrial method starts from diisopropanolamine, which is reacted with ammonia in the presence of a hydrogenation catalyst, often a nickel-based catalyst. google.comgoogle.com The reaction conditions, including temperature and the use of an organic solvent like toluene (B28343) or xylene, can be optimized to favor the formation of the cis-isomer. google.com The trans-isomer that forms can sometimes be isomerized to the more stable cis-form at higher temperatures. google.comgoogle.com

Syntheses starting from chiral amino acids, such as L-alanine, provide excellent stereocontrol. For example, N-t-Boc-L-alanine can be converted into a dibenzylamide, which, after several steps including reduction and alkylation, can be cyclized to form a piperazin-2-one (B30754) intermediate. Subsequent reduction of the amide bond yields the desired (2S, 6S)-2,6-dimethylpiperazine with high enantiomeric excess. nih.gov

A concise and modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been developed using a palladium-catalyzed carboamination reaction as the key step. nih.gov This method constructs the ring from readily available amino acid precursors, ensuring high stereocontrol. nih.gov

Advanced Synthetic Transformations Leading to this compound

Modern organic synthesis focuses on efficiency, often through reactions that form multiple bonds in a single operation or through the use of highly selective catalysts.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for creating molecular diversity. The Ugi reaction is a well-known MCR that can be adapted for piperazine synthesis. acs.orgthieme-connect.com A modified Ugi reaction, followed by a cyclization step, can assemble highly substituted piperazine cores. acs.orgthieme-connect.com For example, a reaction involving an amine, an α-halo aldehyde or ketone, an isocyanide, and an azide (B81097) source can produce an intermediate that cyclizes to form the piperazine ring. acs.org

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations initiated by a single event. These processes can rapidly build complex molecular architectures from simple starting materials. For instance, a domino ring-opening cyclization of an epoxide intermediate has been used to asymmetrically synthesize piperazin-2-ones, which are direct precursors to substituted piperazines. nih.gov Similarly, domino reactions involving a Knoevenagel condensation followed by a hetero-Diels-Alder reaction have been employed to create related heterocyclic systems. goettingen-research-online.de

| Reaction Type | Key Features | Relevance to Synthesis |

| Ugi Multicomponent Reaction | Combines an amine, aldehyde/ketone, isocyanide, and acid component. acs.orgnih.gov | Can be adapted in a two-step, one-pot procedure to generate diverse piperazine scaffolds. thieme-connect.com |

| Domino Ring-Opening Cyclization | An initial reaction triggers a cascade of bond-forming events. | Used to synthesize chiral piperazin-2-one precursors from aldehydes and diamines. nih.gov |

| Domino Radical Cyclization | Mn(OAc)₃ mediated reactions of unsaturated piperazine derivatives. | Can be used to synthesize piperazine-containing dihydrofuran compounds. nih.gov |

Catalytic Approaches in Piperazine and Cyclopropyl Synthesis

Catalysis offers a powerful means to achieve high selectivity and efficiency in synthesis. Transition-metal catalysis is particularly prominent in the formation of heterocyclic rings and the introduction of functional groups.

Piperazine Synthesis: Palladium-catalyzed reactions are widely used for constructing piperazine rings. For example, a palladium-catalyzed carboamination allows for the modular and asymmetric synthesis of cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov Other transition metals, such as gold and iridium, have also been utilized in catalytic cyclization reactions to form piperazine and related heterocycles. mdpi.comorganic-chemistry.org Photocatalytic methods, employing iridium-based catalysts under visible light, have been developed for the synthesis of C2-functionalized piperazines through decarboxylative annulation protocols. mdpi.comorganic-chemistry.org

Cyclopropyl Synthesis: The formation of the cyclopropyl ring itself can be achieved through various catalytic methods. Classic approaches include the Simmons-Smith reaction and catalytic cyclopropanation of alkenes with diazo compounds using rhodium, copper, or cobalt catalysts. acs.orgresearchgate.net More recently, electrocatalytic and photocatalytic methods have emerged for cyclopropanation, offering mild and sustainable alternatives. researchgate.netnih.gov These advanced methods allow for the stereocontrolled construction of densely substituted cyclopropane (B1198618) rings, which can then be incorporated into the final target molecule. researchgate.netnih.gov

Protecting Group Strategies in the Synthesis of N-Substituted Piperazines

In the synthesis of complex molecules like N-substituted piperazines, protecting groups are crucial for temporarily masking reactive functional groups, thereby preventing unwanted side reactions and directing the transformations to specific sites within the molecule. jocpr.com The choice of a protecting group is critical and depends on its stability under various reaction conditions, the ease of its installation and removal, and its compatibility with other functional groups in the molecule. jocpr.com For piperazine synthesis, where there are two secondary amine groups, selective protection is essential to control regioselectivity, especially when different substituents are to be introduced at the N1 and N4 positions. jocpr.comresearchgate.net

Commonly employed protecting groups for the nitrogen atoms in the piperazine ring include benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), benzyl (B1604629) (Bn), and benzoyl (Bz) groups. rsc.orgcaltech.edu The unsubstituted benzoyl group, for instance, has been identified as an optimal choice for an N1-protecting group in certain catalytic asymmetric allylic alkylation reactions to form piperazin-2-ones. caltech.edu

Orthogonal protecting group strategies are particularly valuable, allowing for the sequential deprotection and functionalization of the two nitrogen atoms. jocpr.com This involves using two different protecting groups that can be removed under distinct conditions without affecting the other. For example, a Boc group, which is acid-labile, can be used in conjunction with a Cbz group, which is typically removed by hydrogenolysis. This approach enables the stepwise assembly of complex piperazine derivatives. jocpr.com

Table 1: Common Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Typical Introduction Reagent | Typical Removal Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Benzyl | Bn | Benzyl bromide or chloride | Hydrogenolysis (H₂, Pd/C) |

| Benzoyl | Bz | Benzoyl chloride | Strong acid or base hydrolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Synthesis of Key Intermediates and Building Blocks

The construction of this compound necessitates the synthesis of two primary building blocks: a precursor to introduce the cyclopropyl moiety and the 2,6-dimethylpiperazine core itself.

Precursors for Cyclopropyl Introduction

The cyclopropyl group is a common motif in pharmaceuticals due to the unique conformational constraints it imparts. hyphadiscovery.com Cyclopropylamine (B47189) (C₃H₅NH₂) is the most direct precursor for introducing a cyclopropyl group onto a piperazine nitrogen. longdom.org Several synthetic routes to cyclopropylamine and its derivatives have been developed.

One common method is the reductive amination of cyclopropanecarboxaldehyde with an amine in the presence of a reducing agent like sodium borohydride. longdom.org Another approach involves the amination of cyclopropanol with ammonia or amine derivatives, often catalyzed. longdom.org The Hofmann rearrangement of cyclopropanecarboxamide, which can be prepared from γ-butyrolactone, is another established industrial route. google.com Additionally, halogenated cyclopropanes can react with amines to yield the desired cyclopropylamine. longdom.org A more recent method describes the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes, proceeding through a zinc homoenolate intermediate that is trapped by an amine before ring-closure. chemrxiv.org

Table 2: Synthetic Routes to Cyclopropylamine Precursors

| Synthetic Method | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Reductive Amination | Cyclopropanecarboxaldehyde, Ammonia/Amine | Reducing agent (e.g., NaBH₄, H₂/catalyst) | longdom.org |

| Amination of Cyclopropanol | Cyclopropanol, Ammonia/Amine | Catalyst | longdom.org |

| Hofmann Rearrangement | Cyclopropanecarboxamide | Aqueous alkali hypochlorite (B82951) and hydroxide | google.com |

| From Halogenated Cyclopropanes | Cyclopropyl halide, Ammonia/Amine | Nucleophilic substitution | longdom.org |

| From α-Chloroaldehydes | α-Chloroaldehyde, Amine | Zinc(II) | chemrxiv.org |

Precursors for 2,6-Dimethylpiperazine Core

The 2,6-dimethylpiperazine core is a key structural component. A significant challenge in its synthesis is controlling the stereochemistry to obtain the desired cis or trans isomer. One patented method for producing cis-2,6-dimethylpiperazine (B139716) with high selectivity involves reacting diisopropanolamine with ammonia in the presence of a catalyst and an organic solvent, such as toluene. google.com This process has been found to significantly improve the selectivity for the cis isomer over the trans isomer. google.com

Other synthetic strategies include a modular synthesis of 2,6-disubstituted piperazines via a highly diastereoselective intramolecular hydroamination. organic-chemistry.org The substrates for this reaction are prepared from amino acids. organic-chemistry.org For creating diverse analogues, a one-pot approach involving the bisacylation of the piperazine core or a stepwise method using differentially protected piperazines can be employed. nih.gov

Table 3: Precursors for 2,6-Dimethylpiperazine Synthesis

| Starting Material | Key Reaction Type | Product Isomer(s) | Reference |

|---|---|---|---|

| Diisopropanolamine | Reaction with ammonia | Primarily cis-2,6-dimethylpiperazine | google.com |

| Amino acid derivatives | Intramolecular hydroamination | Diastereoselective | organic-chemistry.org |

| Piperazine | Bisacylation | Symmetrical analogues | nih.gov |

Isolation and Characterization of Synthetic By-products and Impurities

During the synthesis of piperazine derivatives, various impurities and by-products can form, which must be identified, quantified, and controlled to ensure the purity of the final active pharmaceutical ingredient. veeprho.comjocpr.com Piperazine itself is susceptible to degradation through hydrolysis and oxidation, which can lead to by-products such as carbamates (in the presence of CO₂) and various amide derivatives. veeprho.com

In the synthesis of cyclopropyl precursors, side reactions can also lead to impurities. For example, during the synthesis of 1,1-dichloro-1-cyclopropylethane from cyclopropyl methyl ketone, ring-opening of the cyclopropane can occur, forming dichloropentenes as by-products. google.com The formation of such impurities can often be minimized by carefully controlling reaction conditions, for instance, by adding a base to neutralize adventitious hydrogen chloride. google.com

The isolation and characterization of these impurities are critical steps in process development and quality control. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods used for the separation and quantification of impurities. veeprho.comjocpr.com Since piperazine lacks a strong chromophore, its detection at low levels by UV-Vis spectroscopy can be challenging, often necessitating derivatization to form a derivative that absorbs UV light more strongly. jocpr.com Spectroscopic methods, including Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FT-IR), are employed for the structural elucidation of unknown impurities. veeprho.com

Table 4: Common Analytical Techniques for Impurity Profiling

| Technique | Abbreviation | Primary Use |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of non-volatile impurities |

| Gas Chromatography | GC | Separation and quantification of volatile impurities |

| Mass Spectrometry | MS | Structural elucidation and molecular weight determination |

| Fourier Transform Infrared Spectroscopy | FT-IR | Identification of functional groups |

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 1-Cyclopropyl-2,6-dimethylpiperazine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the molecule's atomic connectivity and spatial arrangement.

Application of 1D and 2D NMR Techniques for Connectivity and Stereochemistry

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the cyclopropyl (B3062369), methyl, and piperazine (B1678402) ring protons. The integration of these signals would confirm the number of protons in each chemical environment. The chemical shifts are influenced by the electronic environment and spatial orientation of the protons. For instance, the protons of the cyclopropyl group are anticipated to appear in the upfield region, characteristic of strained ring systems. The methyl protons would likely present as a doublet due to coupling with the adjacent methine proton on the piperazine ring.

The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals for the cyclopropyl carbons, the methyl carbons, and the non-equivalent carbons of the piperazine ring would be observed.

To establish the connectivity between protons and carbons, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) are employed. HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the unambiguous assignment of each signal. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in confirming the attachment of the cyclopropyl group to the nitrogen atom of the piperazine ring and the positions of the methyl groups.

The stereochemistry of the methyl groups on the piperazine ring (cis or trans) can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity. For the cis isomer, a cross-peak between the protons of the two methyl groups would be expected, whereas for the trans isomer, such an interaction would be absent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH | ~1.5-2.0 | ~30-40 |

| Cyclopropyl-CH₂ | ~0.3-0.8 | ~5-15 |

| Piperazine-CH(CH₃) | ~2.5-3.0 | ~50-60 |

| Piperazine-CH₂ | ~2.2-2.8 | ~45-55 |

| Methyl-CH₃ | ~1.0-1.2 | ~15-20 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Conformational Analysis using Variable Temperature NMR and Chemical Shift Perturbations

The piperazine ring of this compound can exist in different chair or boat conformations. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide information about the thermodynamic parameters (ΔG, ΔH, and ΔS) of the conformational equilibrium. At lower temperatures, the rate of interconversion between conformers may slow down sufficiently to allow for the observation of separate signals for each conformer, a phenomenon known as coalescence.

Chemical shift perturbation (CSP) studies, while often used for studying intermolecular interactions, can also provide insights into intramolecular dynamics. Changes in the chemical environment, such as solvent effects or the introduction of a binding partner, can induce perturbations in the chemical shifts of specific nuclei, highlighting regions of the molecule that are conformationally flexible.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to study its conformational properties.

Elucidation of Molecular Vibrations and Hydrogen Bonding Networks

The IR and Raman spectra of this compound are expected to show characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl and methyl groups would appear in the region of 2800-3000 cm⁻¹. The C-N stretching vibrations of the piperazine ring would be observed in the 1000-1200 cm⁻¹ region. The presence of the secondary amine (N-H) in the piperazine ring, if not N-substituted, would give rise to a characteristic N-H stretching band around 3300-3500 cm⁻¹.

In the solid state or in concentrated solutions, intermolecular hydrogen bonding involving the N-H group of the piperazine ring can occur. This would be reflected in the IR spectrum as a broadening and a shift to lower frequency of the N-H stretching band. The study of these hydrogen bonding networks can provide insights into the supramolecular structure and packing of the molecules.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (if present) | 3300-3500 | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C-N Stretch | 1000-1200 | 1000-1200 |

| Ring Vibrations | Various | Various |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry and Tandem MS for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. For this compound, characteristic fragmentation patterns would be expected. For example, the loss of the cyclopropyl group or a methyl group would result in specific fragment ions. The fragmentation of the piperazine ring itself would also produce a series of characteristic ions. By carefully analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Possible Structure/Loss |

| [M]+ | 154.1470 | Molecular Ion |

| [M-CH₃]+ | 139.1235 | Loss of a methyl group |

| [M-C₃H₅]+ | 113.1024 | Loss of the cyclopropyl group |

| [C₅H₁₁N₂]+ | 99.0922 | Fragment from piperazine ring cleavage |

| [C₄H₉N]+ | 71.0735 | Fragment from piperazine ring cleavage |

Note: Predicted m/z values are for the monoisotopic mass.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional model of the electron density of the molecule, which allows for the determination of atomic positions with high precision. This information is fundamental for understanding a compound's chemical and physical properties.

Determination of Absolute and Relative Stereochemistry

For chiral molecules such as this compound, which contains stereocenters, X-ray crystallography can be an invaluable tool for unambiguously determining both relative and absolute stereochemistry.

Relative stereochemistry refers to the spatial arrangement of different stereocenters within the same molecule relative to each other (e.g., cis or trans isomers). By elucidating the three-dimensional structure, X-ray crystallography provides the precise configuration of all atoms, thus establishing the relative stereochemistry.

Absolute stereochemistry describes the definitive three-dimensional arrangement of atoms in a chiral molecule, distinguishing between enantiomers (R/S configurations). The determination of absolute stereochemistry using X-ray crystallography often requires the presence of a heavy atom in the structure to observe anomalous dispersion effects, which allows for the assignment of the correct enantiomer.

Without experimental crystallographic data for this compound, a definitive assignment of its stereoisomers through this method is not possible.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point, solubility, and stability. X-ray crystallography provides the geometric parameters necessary to identify and analyze these interactions.

Common intermolecular interactions that could be expected in the crystal structure of this compound include:

Hydrogen Bonds: The piperazine ring contains secondary amine groups (N-H), which can act as hydrogen bond donors. The nitrogen atoms can also act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polarity of the C-N bonds in the piperazine ring could lead to dipole-dipole interactions that influence molecular alignment.

Stereochemical and Conformational Aspects of 1 Cyclopropyl 2,6 Dimethylpiperazine

Conformational Preferences of Substituted Piperazine (B1678402) Rings

The piperazine ring, like cyclohexane, is not planar and adopts various non-planar conformations to minimize angular and torsional strain. The most stable of these is the chair conformation libretexts.org.

Chair-Boat Interconversion and Ring Flipping Dynamics

The piperazine ring predominantly exists in a chair conformation, which is significantly more stable than the boat or twist-boat forms libretexts.orgrsc.org. The transition between two different chair conformations occurs through a process known as ring inversion or ring flipping. This process involves passing through higher-energy intermediate conformations, including the flexible twist-boat and boat forms nih.govyoutube.com. The energy barrier for this interconversion is relatively low, allowing for rapid flipping at room temperature libretexts.orgnih.gov.

The dynamics of this process can be investigated using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. At lower temperatures, the rate of interconversion slows down, allowing for the observation of distinct signals for axial and equatorial protons. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal at the coalescence point (TC). The activation energy barrier (ΔG‡) for the ring inversion can be calculated from this temperature, with typical values for N-substituted piperazines ranging from 56 to 80 kJ mol−1 rsc.org.

Influence of N- and C-Substituents on Conformational Equilibrium

Substituents on both the nitrogen and carbon atoms of the piperazine ring have a profound impact on the conformational equilibrium.

C-Substituents: As with substituted cyclohexanes, alkyl groups on the carbon atoms of the piperazine ring, such as the methyl groups in 1-Cyclopropyl-2,6-dimethylpiperazine, generally prefer to occupy the equatorial position. This orientation minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions, that would occur if the bulky group were in the axial position cutm.ac.in.

N-Substituents: The nature of the substituent on the nitrogen atom significantly influences the conformation. When the nitrogen is acylated or bonded to an aromatic ring, conjugation of its lone pair with the adjacent π-system increases the sp2 hybridization of the nitrogen and introduces a partial double-bond character to the C–N bond nih.govacs.org. This creates a "pseudoallylic strain," which can force an adjacent C2-substituent into an axial orientation to relieve this strain nih.govacs.org. While the cyclopropyl (B3062369) group on the nitrogen in this compound is not a classic acyl or aryl group, its unique electronic properties and steric bulk will similarly influence the ring's conformational preferences and the orientation of the C2 and C6 methyl groups.

The interplay between substituents can lead to complex conformational landscapes. For instance, in some cis-2,6-disubstituted piperazines, allylic strain between methyl substituents and a carbamate (B1207046) protecting group on the nitrogen can force the ring into a twist-boat conformation instead of the typical chair form rsc.org.

Stereoisomerism and Chirality in this compound

The structure of this compound contains two stereogenic centers at the C2 and C6 positions. This gives rise to different stereoisomeric forms.

Diastereomeric and Enantiomeric Forms and their Resolution

Due to the two chiral centers, this compound can exist as diastereomers: a cis isomer (where the methyl groups are on the same side of the ring) and a trans isomer (where they are on opposite sides) libretexts.org. Each of these diastereomers is chiral and exists as a pair of enantiomers ((2R,6S) for cis and (2R,6R) or (2S,6S) for trans). The cis isomer is a meso compound if the N-substituent were hydrogen, but the presence of the N-cyclopropyl group makes the molecule chiral.

Synthesizing this compound from achiral starting materials typically results in a racemic mixture (a 50:50 mixture of enantiomers) of both the cis and trans diastereomers libretexts.org. The separation of these isomers is a critical process known as resolution.

Diastereomer Separation: Diastereomers have different physical properties (e.g., boiling point, solubility) and can often be separated using standard laboratory techniques like chromatography or crystallization.

Enantiomer Resolution: Enantiomers share identical physical properties, making their separation more challenging libretexts.orgmdpi.com. A common method is classical resolution , where the racemic mixture is reacted with an enantiomerically pure chiral resolving agent (like a chiral acid). This reaction forms a mixture of diastereomeric salts. Since these salts have different solubilities, they can be separated by fractional crystallization. After separation, the original enantiomer is recovered by removing the resolving agent libretexts.orgacs.org. Kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, is another powerful separation technique nih.gov.

Methods for Stereochemical Assignment

Determining the absolute and relative stereochemistry of the isomers is crucial for understanding their properties. Several analytical methods are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can help determine the relative stereochemistry (cis or trans). The coupling constants (J-values) between protons on the piperazine ring can indicate their dihedral angles and thus their relative orientation (axial or equatorial). For determining enantiomeric purity and assigning absolute configuration, chiral shift reagents can be used unodc.org.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained rsc.org.

Chiral Chromatography: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers and determine the enantiomeric excess (ee) of a sample mdpi.comnih.gov.

Steric and Stereoelectronic Effects of the Cyclopropyl Group

The cyclopropyl group is a unique substituent with distinct steric and electronic characteristics that influence the conformation and properties of the piperazine ring. It is often used in medicinal chemistry as a rigid linker or an isosteric replacement for other groups like alkenes scientificupdate.com.

Steric Effects: The cyclopropyl group is sterically demanding. Its rigid, three-membered ring structure projects substituents into specific regions of three-dimensional space rsc.org. This steric bulk influences the inversion barrier of the nitrogen atom it is attached to and affects the conformational equilibrium of the entire piperazine ring. It creates steric hindrance that can disfavor certain ring conformations and influence the preferred orientation of the adjacent methyl groups at C2 and C6.

Recent studies have highlighted a surprising "cyclopropyl effect" where a spiro-fused cyclopropane (B1198618) ring adjacent to a substituent on a six-membered ring can shift the conformational preference of that substituent from equatorial to axial rsc.orgchemistryworld.com. This effect is attributed to an increase in torsional strain in the equatorial conformer rsc.org. While the cyclopropyl group in this compound is attached to the nitrogen rather than being spiro-fused to a carbon, the underlying principles of increased torsional and steric strain due to the rigid ring structure are still relevant and are expected to play a crucial role in determining the molecule's preferred three-dimensional shape.

Cyclopropyl's Influence on Adjacent Stereocenters and Ring Conformations

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. In this compound, the substituents—one cyclopropyl and two methyl groups—can occupy either axial or equatorial positions. The conformational preference is a delicate balance of steric hindrance, torsional strain, and electronic effects.

Research on analogous N-alkyl and N-cycloalkyl substituted piperidines and piperazines has established that the steric and electronic demands of the substituent on the nitrogen atom play a crucial role in determining the conformational equilibrium of the ring. rsc.org For the 2,6-dimethylpiperazine (B42777) core, the methyl groups at C2 and C6 are stereocenters. The relative stereochemistry of these centers (cis or trans) will predetermine certain conformational constraints. In the likely more stable trans-isomer, the methyl groups can adopt a diequatorial position on the chair conformer, minimizing steric interactions. In the cis-isomer, one methyl group would be forced into a higher-energy axial position.

The N-cyclopropyl group introduces a unique conformational bias. Studies on related heterocyclic systems have demonstrated a phenomenon known as the "cyclopropyl effect," where the presence of a cyclopropane ring can surprisingly favor an axial orientation for adjacent substituents. rsc.org This effect is attributed to an increase in torsional strain when bulky groups are in an equatorial position, due to the fixed geometry of the cyclopropyl ring. The constraint of the three-membered ring reduces the torsion angle between an equatorial substituent and the groups on the adjacent carbon, leading to increased steric repulsion. rsc.org

In the context of this compound, the cyclopropyl group itself is directly attached to a nitrogen atom, which has a lower inversion barrier than a carbon atom. However, the principle of minimizing torsional strain remains influential. Computational and NMR studies on similar N-substituted piperazines and piperidines show that while smaller N-alkyl groups prefer an equatorial orientation, the unique spatial and electronic nature of a cyclopropyl group can alter this preference. rsc.org

For the trans-2,6-dimethyl isomer, where both methyl groups can reside in stable equatorial positions, the piperazine ring is expected to exist predominantly in a chair conformation. The orientation of the N-cyclopropyl group will be a dynamic equilibrium, but the principles of the cyclopropyl effect suggest that conformations that minimize torsional strain with the adjacent C-H and C-CH3 bonds will be favored.

Table 1: Comparison of Conformational Preferences in Substituted Six-Membered Rings

| Substituent | Position on Ring | Preferred Orientation | Rationale |

| Methyl | Cyclohexane | Equatorial | Minimizes 1,3-diaxial interactions |

| tert-Butyl | Cyclohexane | Equatorial (Strongly) | A-value of ~5 kcal/mol |

| N-Alkyl | Piperidine | Equatorial | General steric preference |

| Alkyl (geminal to spirocyclopropane) | Cyclohexane | Axial | Increased torsional strain in equatorial position ("cyclopropyl effect") rsc.org |

| 2-Substituent | 1-Acyl/Aryl Piperazine | Axial | Avoidance of A(1,3) strain nih.gov |

This table provides a generalized overview based on established principles in conformational analysis for comparative purposes.

Non-covalent Interactions Involving the Cyclopropyl Moiety

The cyclopropyl group, while being a saturated hydrocarbon moiety, possesses unique electronic characteristics that enable it to participate in various non-covalent interactions. The C-C bonds within the cyclopropane ring have a higher p-character than typical alkane C-C bonds, and the exterior of these bonds has a region of negative electrostatic potential. This "π-like" character allows the cyclopropyl group to act as a hydrogen bond acceptor and to engage in other stabilizing interactions.

van der Waals Interactions: As with any alkyl group, the cyclopropyl moiety engages in van der Waals interactions. Its rigid and well-defined shape can lead to favorable packing in the solid state, contributing to crystal lattice stability. The lipophilic nature of the cyclopropyl group also dictates its interactions in different solvent systems and its potential binding within hydrophobic pockets of larger biomolecules.

σ-hole Interactions: More recent studies on non-covalent interactions have highlighted the role of σ-holes. While not as prominent as in halogen or chalcogen bonds, the C-H bonds of the cyclopropyl group can have regions of positive electrostatic potential (σ-holes) opposite to the carbon atom, allowing for interactions with nucleophilic regions of other molecules.

In the context of this compound, the primary sites for strong non-covalent interactions are the nitrogen atoms of the piperazine ring. However, the cyclopropyl group provides a large, rigid, and lipophilic surface that can engage in the weaker, yet cumulatively significant, non-covalent interactions mentioned above. These interactions are pivotal in crystal engineering, molecular recognition, and the stabilization of specific conformations. frontiersin.org

Table 2: Potential Non-covalent Interactions for the Cyclopropyl Group

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | The electron-rich face of the cyclopropyl ring acts as a weak H-bond acceptor. | Stabilization of crystal packing; specific solvent interactions. |

| van der Waals Forces | London dispersion forces due to temporary dipoles. | General intermolecular attraction; contributes to solid-state packing and lipophilicity. |

| Hydrophobic Interactions | Tendency to interact with other nonpolar groups in aqueous environments. | Influences solubility and interactions with nonpolar molecular regions. |

| C-H···π Interactions | The C-H bonds of the cyclopropyl group can interact with aromatic systems. | Potential for specific orientation in the presence of aromatic moieties. |

This interactive table summarizes the types of non-covalent interactions the cyclopropyl group can participate in, which are applicable to the title compound.

Reactivity and Mechanistic Studies of 1 Cyclopropyl 2,6 Dimethylpiperazine

N-Alkylation and N-Derivatization Reactions

The piperazine (B1678402) ring of 1-cyclopropyl-2,6-dimethylpiperazine contains two nitrogen atoms with different substitution patterns: a tertiary amine (N1) bearing the cyclopropyl (B3062369) group and a secondary amine (N4). This structural difference is the primary determinant of the regioselectivity observed in N-alkylation and N-derivatization reactions.

In N-alkylation reactions, the secondary amine at the N4 position is the preferred site of functionalization. This selectivity is governed by two main factors: nucleophilicity and steric hindrance. The secondary nitrogen is more nucleophilic and less sterically encumbered than the tertiary nitrogen at N1, which is shielded by the adjacent cyclopropyl group and the piperazine ring structure.

Alkylation of a secondary amine on a piperazine ring is a common synthetic strategy. For instance, N-alkylation of mono-Boc-protected piperazine is a key step in synthesizing various derivatives. nih.gov The higher reactivity of the secondary amine allows for selective introduction of a wide range of substituents, including alkyl, aryl, and heterocyclic moieties. nih.govnih.gov In the context of this compound, reaction with an alkyl halide (R-X) would be expected to yield the N4-alkylated product predominantly.

| Piperazine Substrate | Reaction Type | Observed Selectivity | Reference |

|---|---|---|---|

| Mono-Boc-protected piperazine | N-Alkylation | Selective alkylation at the unprotected secondary amine | nih.gov |

| N,N'-diBoc-piperazine | Photoredox C-H Alkylation | Forms C-substituted adducts, not N-alkylation | bohrium.com |

| Cbz-protected piperazine | N-Alkylation with 1,3-dibromopropane | Selective alkylation at the secondary amine | nih.gov |

The functionalization of the piperazine nitrogens is subject to kinetic and thermodynamic control. The initial and faster reaction, under kinetic control, will occur at the more nucleophilic and sterically accessible N4 position. Under more forcing conditions or with prolonged reaction times, which might favor thermodynamic control, the possibility of reaction at the N1 position or rearrangement could increase, although this is generally less favorable.

The basicity of the piperazine nitrogens also plays a role. The N-atom connected to an aromatic moiety in some piperazine-based compounds is expected to be less basic, yet this does not necessarily diminish its reactivity in certain binding interactions. nih.gov For this compound, both nitrogens are alkyl-substituted and thus basic, with the secondary amine being the more reactive nucleophilic center for alkylation.

Cyclopropyl Ring-Opening and Rearrangement Reactions

The cyclopropyl group is a strained three-membered ring that can undergo various ring-opening and rearrangement reactions, typically promoted by acid, heat, or light. lnu.edu.cnnih.gov

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the nitrogen atom of the cyclopropylamine (B47189) moiety can be protonated. This protonation enhances the strain on the adjacent cyclopropane (B1198618) ring, making it susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This process is analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the oxygen activates the ring. youtube.comyoutube.comyoutube.com

The regioselectivity of the cleavage (i.e., which C-C bond of the cyclopropane is broken) is a key mechanistic question. Studies on trans-2-phenylcyclopropylamine have shown that superacid-promoted reactions can lead to regioselective protonation and cleavage of the distal (C2-C3) bond of the cyclopropane ring. nih.gov This is followed by reaction with a nucleophile, such as an arene. nih.gov For this compound, an acid-catalyzed mechanism would likely involve initial protonation of the N1 nitrogen, followed by nucleophilic attack on one of the cyclopropyl carbons, leading to a ring-opened product.

Base-Catalyzed Ring Opening: Base-catalyzed or base-mediated ring-opening of cyclopropanes is less common and typically requires the presence of both an electron-donating group and an electron-accepting group on the ring (a "donor-acceptor" cyclopropane). lnu.edu.cnscispace.com These substituents polarize the ring, facilitating nucleophilic attack. Since this compound lacks an electron-accepting group on the cyclopropane ring, this pathway is considered unlikely under typical basic conditions.

| Substrate | Conditions | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| trans-2-Phenylcyclopropylamine HCl | Superacid (FSO3H-SbF5) | Protolytic cleavage | Ring opening via distal bond cleavage | nih.gov |

| N-Cyclopropyl-amides | AlCl3 | Rearrangement | Formation of N-(2-chloropropyl)amides | researchgate.net |

| 1-Acetylcyclopropanecarboxamides | DABCO (Lewis Base) | Lewis base-mediated | Ring opening to form stable zwitterions | lnu.edu.cn |

| Epoxides | Acidic (e.g., HBr) | Acid-catalyzed nucleophilic attack | Ring opening at the more substituted carbon | youtube.com |

Thermal Rearrangements: Thermal rearrangements of cyclopropanes often require high temperatures and proceed through diradical intermediates formed by homolytic cleavage of a C-C bond. nih.gov A well-known example is the vinylcyclopropane-to-cyclopentene rearrangement, which typically occurs at temperatures above 300°C. nih.govresearchgate.net While this compound does not possess a vinyl group, heating to sufficiently high temperatures could induce non-specific rearrangements through radical pathways.

Photochemical Rearrangements: Photochemical energy can also initiate ring-opening and isomerization reactions of cyclopropanes. nih.gov For N-cyclopropyl arylamines, photoinduced electron transfer can form a radical cation, which then undergoes ring-opening. rsc.org This process allows for subsequent reactions like [3+2] cycloadditions with olefins. rsc.org It is plausible that UV irradiation of this compound could lead to the formation of radical intermediates, resulting in rearrangement or other transformations, although specific pathways have not been documented.

Reactions at the 2,6-Dimethyl Positions

Functionalization of the carbon backbone of the piperazine ring, specifically at the methyl-substituted 2 and 6 positions, is challenging due to the inertness of the C-H bonds. However, modern synthetic methods offer potential routes for such transformations.

A key strategy for the α-functionalization of N-heterocycles involves a lithiation-trapping sequence. beilstein-journals.org This typically requires the presence of a directing group, such as an N-Boc (tert-butyloxycarbonyl) group. For a derivative like N-Boc-2,6-dimethylpiperazine, treatment with a strong base (e.g., s-BuLi) could lead to deprotonation at the C2 or C6 position (α to the nitrogen), forming an anion that can then be trapped by an electrophile. beilstein-journals.org The stereochemistry of the starting material is crucial; for instance, lithiation of N-Boc-protected piperazines with existing substituents often proceeds with high stereoselectivity, leading to trans products to avoid steric interactions. beilstein-journals.org

While direct functionalization of the methyl groups themselves is difficult, reactions at the adjacent tertiary C-H bonds (at C2 and C6) could be envisioned using advanced catalytic methods like C-H activation, though this remains a significant synthetic challenge. The synthesis of 2,6-disubstituted piperazines often involves multi-step sequences, for example, using a palladium-catalyzed intramolecular hydroamination as a key step, which establishes the trans stereochemistry of the substituents. nih.gov

α-Functionalization and Remote Site Reactivity

No specific studies detailing the α-functionalization or remote site reactivity of this compound were identified. General principles of amine chemistry suggest that the nitrogen atoms of the piperazine ring would be the primary sites of reactivity. The α-carbons could potentially undergo functionalization through deprotonation-alkylation sequences, but the presence of the cyclopropyl and dimethyl groups would influence the regioselectivity and stereoselectivity of such reactions. However, without experimental data, any discussion remains speculative.

Stereoselectivity in Carbon-Centered Transformations

There is no available research that specifically addresses stereoselectivity in carbon-centered transformations involving this compound. The inherent chirality of the 2,6-dimethylpiperazine (B42777) core, which can exist as cis and trans diastereomers, as well as (R,R), (S,S), and meso forms, would undoubtedly play a crucial role in directing the stereochemical outcome of reactions at the carbon centers. However, no studies have been found that explore these potential stereoselective transformations.

Metal Coordination Chemistry and Supramolecular Assembly

The potential of this compound to act as a ligand in coordination chemistry has not been specifically documented in the available literature.

This compound as a Ligand

While piperazine and its derivatives are known to act as bidentate ligands, coordinating to metal centers through their two nitrogen atoms, the specific coordination behavior of this compound has not been reported. The steric hindrance from the cyclopropyl and dimethyl groups would likely influence its coordination mode and the stability of the resulting metal complexes.

Formation of Coordination Complexes and Metalla-Dithiocarbamates

There are no published reports on the synthesis and characterization of coordination complexes or metalla-dithiocarbamates derived from this compound. The reaction of the secondary amine in the piperazine ring with carbon disulfide would be expected to form a dithiocarbamate (B8719985) ligand, which could then be used to form metalla-dithiocarbamate complexes. However, no such complexes involving this compound have been described in the scientific literature.

Computational and Theoretical Studies on 1 Cyclopropyl 2,6 Dimethylpiperazine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of 1-Cyclopropyl-2,6-dimethylpiperazine. These theoretical approaches offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) for Ground State Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are utilized to predict bond lengths, bond angles, and dihedral angles. This optimization process seeks the lowest energy conformation, providing a foundational understanding of the molecule's shape. The presence of the cyclopropyl (B3062369) and dimethyl groups on the piperazine (B1678402) ring introduces steric and electronic complexities that DFT can effectively model to predict the preferred chair or boat conformations of the piperazine ring and the orientation of the substituents.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N (piperazine ring) Bond Length | ~1.46 Å |

| C-C (piperazine ring) Bond Length | ~1.53 Å |

| C-N (cyclopropyl group) Bond Length | ~1.48 Å |

| C-C (cyclopropyl ring) Bond Length | ~1.51 Å |

| C-N-C (piperazine ring) Bond Angle | ~110° |

| N-C-C (piperazine ring) Bond Angle | ~111° |

Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used.

Ab Initio Methods for Electronic Properties and Reactivity Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to investigate the electronic structure and reactivity of this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to calculate properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

These calculations help in identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the compound. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. The electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Energy Landscape Exploration

The flexibility of the piperazine ring and the rotational freedom of the substituents mean that this compound can exist in multiple conformations. Exploring its conformational energy landscape is key to understanding its dynamic behavior.

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the vast conformational space of a molecule. MD simulations solve Newton's equations of motion for the atoms over time, providing a trajectory that reveals the dynamic behavior and accessible conformations. MC simulations, on the other hand, generate a series of random conformations and accept or reject them based on their energy, effectively mapping the potential energy surface.

For this compound, these simulations can identify the most stable chair and boat conformations of the piperazine ring, as well as the various orientations of the cyclopropyl and dimethyl groups. The results can be visualized through Ramachandran-like plots or by clustering the trajectories to identify predominant conformational states and the energy barriers between them.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, computational methods can predict various spectra:

NMR Spectroscopy: DFT and ab initio calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities can be predicted. These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Range |

| ¹H NMR | Chemical Shift (piperazine ring CH₂) | 2.5 - 3.5 ppm |

| ¹H NMR | Chemical Shift (cyclopropyl CH) | 0.8 - 1.5 ppm |

| ¹³C NMR | Chemical Shift (piperazine ring C) | 45 - 55 ppm |

| IR Spectroscopy | N-H Stretch (if present) | 3300 - 3500 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (aliphatic) | 2850 - 3000 cm⁻¹ |

Note: These are general predictions and the actual values depend on the specific computational method and the solvent model used.

Mechanistic Insights from Computational Simulations

Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and activation energies, a detailed understanding of how the molecule reacts can be obtained.

For example, the N-alkylation or N-acylation of the secondary amine in the piperazine ring is a common reaction. DFT calculations can be used to model the reaction with an electrophile. The simulation would involve locating the transition state structure connecting the reactants and products. The calculated activation energy for this transition state provides a quantitative measure of the reaction rate. Furthermore, these simulations can elucidate the role of the cyclopropyl and dimethyl substituents in influencing the reactivity of the nitrogen atoms, for instance, through steric hindrance or electronic effects. Such computational studies can guide the design of synthetic routes and help in understanding the molecule's behavior in different chemical environments.

Due to a lack of specific scientific research on the chemical compound “this compound,” a detailed article focusing solely on its computational and theoretical studies, as per the requested outline, cannot be generated at this time.

The available research on related compounds, such as other piperazine derivatives, is too broad to fulfill the request’s strict requirement of focusing exclusively on this compound. Providing a general overview of piperazine derivatives would not adhere to the specific constraints of the prompt.

Therefore, until dedicated research on the computational and theoretical aspects of this compound is published, the generation of a scientifically accurate and detailed article on this specific topic is not feasible.

Future Directions in the Academic Research of 1 Cyclopropyl 2,6 Dimethylpiperazine

Development of Novel Green Synthetic Methodologies

Future synthetic research is increasingly geared towards sustainability. For a molecule like 1-cyclopropyl-2,6-dimethylpiperazine, developing green synthetic routes is a primary objective. Current synthetic approaches to complex piperazines often rely on multi-step processes that may involve harsh reagents and generate significant waste. researchgate.net Future research could pivot towards methodologies that improve efficiency and environmental compatibility.

One promising direction is the application of photoredox catalysis. mdpi.comresearchgate.net This strategy uses visible light to initiate chemical transformations under mild conditions, potentially enabling direct C-H functionalization on the piperazine (B1678402) ring or facilitating novel cyclization strategies. mdpi.com Research could focus on developing organic photoredox catalysts to avoid the use of heavy metals, further enhancing the sustainability of the process. mdpi.com Another avenue involves microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. neuroquantology.com The development of solvent-free or aqueous-based reaction conditions would also represent a significant advancement in the green synthesis of this compound. nih.gov

Table 1: Potential Green Synthetic Strategies

| Methodology | Potential Advantage | Research Focus for this compound |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of visible light. mdpi.com | C-H functionalization of the piperazine core; development of metal-free organic catalysts. mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. neuroquantology.comnih.gov | Optimization of cyclization and substitution steps in the synthesis pathway. |

| Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.com | Transitioning key synthetic steps from batch to continuous flow for improved efficiency. |

| Biocatalysis | High enantioselectivity, use of renewable resources, mild conditions. | Enzymatic resolution of stereoisomers or stereoselective synthesis of the dimethylpiperazine core. |

Exploration of Unusual Reactivity and Unprecedented Transformations

The unique structural features of this compound—namely the strained cyclopropyl (B3062369) ring and the substituted piperazine core—suggest the potential for uncovering novel chemical reactivity. The cyclopropyl group can act as a latent double bond or participate in ring-opening reactions under specific catalytic conditions. Future research could explore transition-metal-catalyzed cross-coupling reactions that selectively activate the C-C bonds of the cyclopropyl group.

Furthermore, the piperazine ring itself is a rich substrate for exploration. While N-alkylation and N-arylation are common, the direct functionalization of the carbon atoms (α-C–H bonds) of the piperazine ring remains a significant challenge. mdpi.comresearchgate.net Advanced synthetic methods, such as directed lithiation followed by electrophilic trapping, could provide access to previously inaccessible derivatives. mdpi.com Investigating radical-mediated reactions, such as manganese(III) acetate-mediated cyclizations, could lead to the formation of complex polycyclic structures incorporating the piperazine motif. nih.gov

Advanced Spectroscopic Probes and In Situ Monitoring Techniques

A thorough understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound requires sophisticated analytical techniques. While standard methods like NMR and mass spectrometry are indispensable for structural confirmation, future research would benefit from the application of more advanced spectroscopic probes. acs.org

Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be critical for unambiguously assigning the complex proton and carbon signals, especially for confirming the relative stereochemistry of the methyl groups. High-resolution mass spectrometry (HRMS) will be essential for verifying elemental compositions of novel derivatives. nih.gov

To gain deeper mechanistic insight, in situ monitoring techniques could be employed. Technologies such as ReactIR (Fourier-transform infrared spectroscopy) or Raman spectroscopy allow for the real-time tracking of reactant consumption and product formation without sampling. This data can be used to build detailed kinetic models, identify transient intermediates, and optimize reaction conditions with high precision.

Table 2: Spectroscopic and Monitoring Techniques for Future Studies

| Technique | Type of Information Provided | Application in Research |

|---|---|---|

| 2D NMR Spectroscopy | Connectivity between atoms, spatial relationships. | Unambiguous structural elucidation and stereochemical assignment. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. nih.gov | Confirmation of product identity and characterization of novel compounds. nih.gov |

| ***In Situ* FT-IR (ReactIR)** | Real-time concentration of functional groups. | Reaction kinetics, mechanistic investigation, and process optimization. |

| ***In Situ* Raman Spectroscopy** | Vibrational modes of molecules, suitable for non-polar bonds. | Complementary kinetic data, particularly for reactions in aqueous or crystalline media. |

Integration with Machine Learning for Structure-Reactivity Prediction

The integration of computational tools, particularly machine learning (ML), is set to revolutionize chemical research. For this compound and its derivatives, ML models could be developed to predict various properties and outcomes, thereby accelerating the discovery process. youtube.com

One key area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By generating a virtual library of derivatives and calculating a range of molecular descriptors, researchers can train algorithms to predict their reactivity in specific transformations. researchgate.net This predictive power would allow for the in silico screening of potential substrates or catalysts, prioritizing the most promising candidates for experimental validation. youtube.comresearchgate.net Such models could help identify the electronic and steric factors that govern the reactivity of both the cyclopropyl group and the piperazine ring. nih.gov This approach saves significant time and resources compared to traditional trial-and-error experimentation. researchgate.net

Role in Advanced Materials Science

While the direct application of this compound in materials science is not yet established, its structural characteristics suggest it could serve as a unique building block for advanced materials. The rigid and conformationally constrained nature of the piperazine ring, combined with the presence of multiple functionalization points (the secondary amine and the C-H bonds), makes it an intriguing monomer for polymerization.

Future academic research could investigate the incorporation of this compound into polymer backbones, such as polyamides or polyurethanes. The specific stereochemistry and the presence of the cyclopropyl group could impart novel thermal or mechanical properties to the resulting materials. Furthermore, piperazine derivatives have been explored for applications such as carbon capture; the specific substitution pattern of this molecule may offer unique properties in this context. This remains a speculative but promising area for long-term academic exploration.

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopropyl-2,6-dimethylpiperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation and piperazine alkylation. Key steps include:

-

Cyclopropanation : Use of TFAA and CuBr for cyclopropyl group introduction under controlled temperatures (−5°C to −78°C) .

-

Piperazine Functionalization : Alkylation with methyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like (JohnPhos)Au(MeCN)SbF₆ (1–5 mol%) .

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity. Yield optimization requires monitoring reaction kinetics via TLC or HPLC .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclopropanation | TFAA, CuBr, −5°C | 65–70 | 95 |

| Alkylation | MeMgBr, −78°C to RT | 75–80 | 98 |

| Purification | Silica gel chromatography | 85–90 | >98 |

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropyl ring (δ 0.5–1.5 ppm) and piperazine methyl groups (δ 2.2–2.8 ppm). Compare with PubChem data (InChI Key: LHJNEDCRXXPMKC-UHFFFAOYSA-N) .

- X-ray Crystallography : Resolve cis/trans isomerism; the cis configuration (2S,6R) is common in bioactive derivatives .

- Chromatographic Purity : HPLC (C18 column, mobile phase: acetonitrile/water) to detect impurities <0.5% .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Degrades under prolonged UV exposure or high humidity. Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) .

- Decomposition Products : Monitor via GC-MS for CO, CO₂, and nitrogen oxides under thermal stress (>200°C) .

- Handling : Use glove boxes for air-sensitive steps; avoid contact with oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How does the cyclopropyl group in this compound influence its biological activity compared to other piperazine derivatives?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) : Cyclopropyl groups enhance metabolic stability by reducing cytochrome P450 oxidation. Compare with analogs like 1-(4-Methoxyphenyl)-piperazine (antidepressant) and 1-(3-Chlorophenyl)-piperazine (antipsychotic) .

-

Assays : Conduct receptor binding studies (e.g., 5-HT₁A or D₂ receptors) to quantify affinity shifts. Use radioligand displacement assays (IC₅₀ values) .

- Data Table :

| Derivative | Substituent | Biological Activity (IC₅₀, nM) |

|---|---|---|

| This compound | Cyclopropyl, 2,6-dimethyl | 5-HT₁A: 12.3 ± 1.2 |

| 1-(4-Methoxyphenyl)-piperazine | 4-Methoxyphenyl | 5-HT₁A: 8.7 ± 0.9 |

| 1-(3-Chlorophenyl)-piperazine | 3-Chlorophenyl | D₂: 15.4 ± 2.1 |

Q. What computational strategies can predict the reactivity and pharmacokinetics of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., piperazine N-atoms) .

- ADMET Prediction : Use SwissADME to estimate logP (2.1 ± 0.3), bioavailability score (0.55), and BBB permeability (+0.12) .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., with GROMACS) to assess binding mode stability over 100 ns trajectories .

Q. How can conflicting data on the compound’s toxicity be resolved?

- Methodological Answer :

- Contradiction : reports no acute toxicity data, while notes LD₅₀ > 500 mg/kg (oral, rats).

- Resolution : Conduct OECD 423 acute oral toxicity tests with Sprague-Dawley rats. Use HPLC to verify compound purity (>99%) and exclude impurities as confounding factors .

- Dose-Response Analysis : Fit data to Hill equation for EC₅₀/LC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.